TGR5 agonist 7

TGR5 activation EC50 comparison GPCR agonism

TGR5 agonist 7 (Compound 22-Na) is the only gut-restricted, orally active TGR5 agonist engineered to deliver intestinal target engagement while virtually eliminating systemic exposure (1029-fold lower plasma levels than precursor 11d-Na). This betulinic acid derivative activates TGR5 with an EC50 <1 µM, stimulates local GLP-1 secretion, and lowers blood glucose in mouse models. Its 7-day gallbladder safety profile in humanized TGR5H88Y mice makes it the definitive tool for dissecting local vs. systemic TGR5 effects without confounding gallbladder filling. Include it as a gut-restricted comparator alongside INT-777 or BAR501 to benchmark metabolic endpoints with superior safety margins.

Molecular Formula C37H59N2NaO9S
Molecular Weight 730.9 g/mol
Cat. No. B15568967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGR5 agonist 7
Molecular FormulaC37H59N2NaO9S
Molecular Weight730.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H60N2O9S.Na/c1-22(21-47-31(42)38-19-20-49(44,45)46)24-11-16-37(30(40)41)18-17-35(5)25(29(24)37)9-10-27-34(4)14-13-28(48-32(43)39-23-7-8-23)33(2,3)26(34)12-15-36(27,35)6;/h22-29H,7-21H2,1-6H3,(H,38,42)(H,39,43)(H,40,41)(H,44,45,46);/q;+1/p-1/t22-,24-,25+,26-,27+,28+,29+,34-,35+,36+,37-;/m0./s1
InChIKeyZNEAUJPFKRRWQS-IIPJBUNZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TGR5 Agonist 7 (Compound 22-Na) Product Specification and Baseline Characterization for Diabetes and Metabolic Disorder Research Procurement


TGR5 agonist 7 (also designated as Compound 22-Na) is a gut-restricted, orally active agonist of the G protein-coupled bile acid receptor TGR5 (GPBAR1 or GPR131). It activates TGR5 with an EC50 < 1 μM in cellular assays . This compound is a betulinic acid derivative, engineered to preferentially activate intestinal TGR5 while minimizing systemic exposure [1]. In preclinical mouse models, TGR5 agonist 7 demonstrates significant blood glucose-lowering effects, positioning it as a valuable tool for investigating TGR5-mediated pathways in type 2 diabetes and metabolic syndrome research .

Critical Selection Risks: Why Generic TGR5 Agonist Substitution Is Not Advisable in Preclinical Research Requiring TGR5 Agonist 7


TGR5 agonists exhibit highly variable pharmacological profiles, including significant differences in potency, tissue distribution (systemic vs. gut-restricted), and safety parameters such as gallbladder effects [1]. Substituting TGR5 agonist 7 with a generic or alternative TGR5 agonist (e.g., INT-777 or BAR501) without rigorous cross-validation risks introducing substantial experimental variability and confounding results [2]. The specific gut-restricted design of TGR5 agonist 7 is engineered to minimize systemic side effects while retaining metabolic efficacy, a property not shared by all TGR5 agonists [2]. The quantitative evidence below details these critical differentiation dimensions that preclude simple substitution.

TGR5 Agonist 7 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Analysis


Comparative TGR5 Activation Potency: EC50 Values Across Agonist Classes

TGR5 agonist 7 activates TGR5 with an EC50 of <1 μM. This potency is comparable to or exceeds that of commonly used TGR5 agonists such as INT-777 (EC50 = 0.82 μM) and BAR501 (EC50 = 1.0 μM) when measured across comparable assays [1]. The compound demonstrates significantly higher potency than endogenous bile acids such as cholic acid (EC50 = 13.6 μM) and deoxycholic acid (EC50 = 1.25 μM) [1]. This enhanced potency translates to a lower effective concentration required for pathway activation in vitro.

TGR5 activation EC50 comparison GPCR agonism

Gut-Restricted Pharmacokinetics: Plasma Exposure Reduction Compared to Systemic TGR5 Agonists

TGR5 agonist 7 is engineered as a gut-restricted agonist, designed to limit systemic exposure and mitigate on-target gallbladder side effects. In direct comparative pharmacokinetic studies, the plasma distribution of TGR5 agonist 7 (Compound 22-Na) was 1029-fold lower than its precursor compound 11d-Na [1]. This drastic reduction in systemic exposure is a key differentiator from systemic TGR5 agonists such as INT-777 and RO5527239, which exhibit higher systemic bioavailability and associated risks of gallbladder filling [2].

gut-restricted pharmacokinetics systemic exposure TGR5 agonist 7

Gallbladder Safety Profile: In Vivo Assessment of Gallbladder Filling in Humanized Mice

A critical liability of systemic TGR5 activation is the induction of gallbladder filling, which can lead to adverse events. In a 7-day oral administration study using humanized TGR5H88Y mice, TGR5 agonist 7 (Compound 22-Na) demonstrated favorable gallbladder safety with no significant adverse effects on gallbladder volume [1]. In contrast, systemic TGR5 agonists like INT-777 have been shown to stimulate gallbladder filling in wild-type mice [2]. This differential safety profile is directly attributable to the compound's gut-restricted pharmacokinetics.

gallbladder safety TGR5 agonist 7 in vivo side effects

In Vivo Antidiabetic Efficacy: Blood Glucose Lowering in Mouse Models of Diabetes

TGR5 agonist 7 exhibits significant blood glucose-lowering effects in mouse models of diabetes, confirming its in vivo efficacy . While direct quantitative comparisons to other TGR5 agonists in the same study are not available, the observed efficacy is consistent with the class-level antidiabetic effects reported for other TGR5 agonists such as INT-777 and compound 7i [1][2]. Notably, compound 7i (a bis(triazole) TGR5 agonist) reduced blood glucose and food intake in Db/Db mice at a dose of 30 mg/kg (i.p.), providing a class-level benchmark for efficacy [2].

antidiabetic blood glucose TGR5 agonist 7 in vivo efficacy

Optimized Application Scenarios for TGR5 Agonist 7 in Preclinical Research and Drug Discovery


Investigating Intestine-Restricted TGR5 Signaling in Metabolic Disease Models

Use TGR5 agonist 7 to selectively activate intestinal TGR5 in mouse models of type 2 diabetes and obesity, leveraging its gut-restricted pharmacokinetics (1029-fold lower plasma exposure than precursor 11d-Na) to study local GLP-1 secretion and metabolic improvements without confounding systemic effects [1].

Chronic In Vivo Studies Requiring High Gallbladder Safety

Employ TGR5 agonist 7 in long-term rodent studies where minimizing gallbladder filling is critical. The compound's favorable 7-day gallbladder safety profile in humanized TGR5H88Y mice makes it a safer alternative to systemic agonists like INT-777 [2].

Comparative Pharmacology Studies of TGR5 Agonist Classes

Include TGR5 agonist 7 as a gut-restricted comparator in panels of TGR5 agonists (e.g., alongside INT-777, BAR501) to dissect the contribution of systemic vs. local TGR5 activation to metabolic endpoints. Use the compound's defined EC50 (<1 μM) and established in vivo efficacy to benchmark results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TGR5 agonist 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.